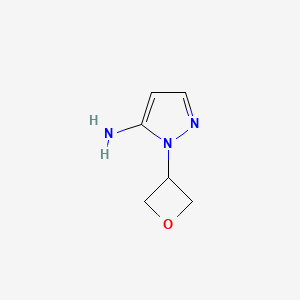

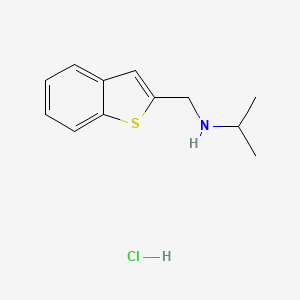

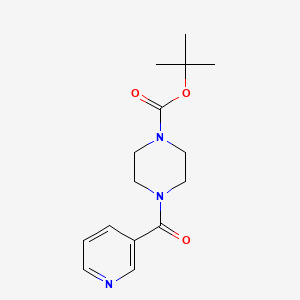

![molecular formula C7H8N4 B1396324 Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine CAS No. 933749-82-7](/img/structure/B1396324.png)

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine

Übersicht

Beschreibung

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is a compound that has been studied for its potential antimicrobial properties . It is composed of a pyrazole ring and a pyrimidine ring, which are two types of important units with various biological activities . Its biological activity and structure are similar to the purines that play an important role in energy supply and metabolic regulation .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine derivatives has been reported in several studies . For instance, one study proposed a reproducible and scalable laboratory method for the synthesis of the pyrazolo[1,5-a]pyrimidine derivatives . Another study reported the chemoselective synthesis of 5,6-pyrazolo[1,5-a]pyrimidine derivatives in excellent yields under microwave irradiation .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidin-3-ylmethanamine has been characterized by spectral data in several studies . For example, one study confirmed the structure of a derivative of this compound by X-ray diffraction analysis of its single crystal .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine and its derivatives have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties . They have also been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Antitumor Applications

Pyrazolo[1,5-a]pyrimidine derivatives are known to have a high impact in medicinal chemistry, particularly in the field of cancer research . They have been used as an antitumor scaffold . The structural diversity of these compounds allows for a synergic effect between new synthetic routes and the possible applications of these compounds .

Enzymatic Inhibitory Activity

These compounds have shown potential in enzymatic inhibitory activity . This could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

CDK2 Inhibition

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antibacterial Activity

Pyrazolo[1,5-a]pyrimidine derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antidiabetic Applications

The pyrazolopyrimidine moiety has been used in the design of many pharmaceutical compounds that have a variety of medicinal applications including antidiabetic .

Anti-Alzheimer’s Disease Applications

Pyrazolopyrimidine derivatives have also been used in the treatment of Alzheimer’s disease .

Anti-Inflammatory Applications

These compounds have shown potential in anti-inflammatory applications .

Antioxidant Applications

Pyrazolopyrimidine derivatives have been used for their antioxidant applications .

Zukünftige Richtungen

The future directions of research on pyrazolo[1,5-a]pyrimidin-3-ylmethanamine could involve further exploration of its potential as an antitumor compound , as well as its potential for optical applications . Additionally, more research is needed to fully understand its mechanism of action and to assess its safety and hazards .

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is known to primarily target Cyclin-dependent kinase 2 (CDK2) in humans . CDK2 is a crucial protein involved in the regulation of the cell cycle, and it plays a significant role in cell proliferation and growth .

Mode of Action

It is suggested that this compound may inhibit the activity of cdk2, thereby affecting the cell cycle progression . The inhibition of CDK2 can lead to the arrest of the cell cycle, preventing the cells from proliferating .

Biochemical Pathways

The primary biochemical pathway affected by Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine is the cell cycle regulation pathway. By inhibiting CDK2, this compound can disrupt the normal progression of the cell cycle, leading to the arrest of cell growth and proliferation . The downstream effects of this disruption can include the induction of cell death or apoptosis, particularly in rapidly dividing cells .

Pharmacokinetics

It is suggested that this compound may have good bioavailability . The impact of these properties on the compound’s bioavailability is crucial for its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine’s action primarily involve the disruption of the cell cycle. By inhibiting CDK2, this compound can prevent cells from progressing through the cell cycle, leading to cell growth arrest . This can result in the induction of cell death or apoptosis, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The action, efficacy, and stability of Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of this compound as a therapeutic agent .

Eigenschaften

IUPAC Name |

pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-4-6-5-10-11-3-1-2-9-7(6)11/h1-3,5H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRZCMUHPMQSAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=C(C=N2)CN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrazolo[1,5-a]pyrimidin-3-ylmethanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

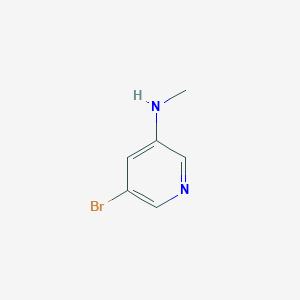

![4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B1396244.png)

![N-methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396245.png)

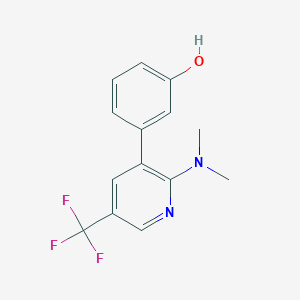

![N-methyl-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]glycine](/img/structure/B1396246.png)

![Ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B1396250.png)

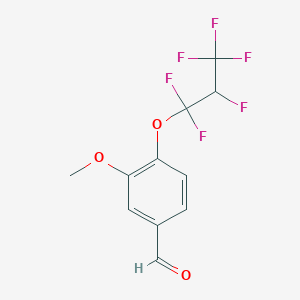

![(4-{(E)-[2-Chloro-5-(trifluoromethyl)-phenyl]diazenyl}phenyl)dimethylamine](/img/structure/B1396253.png)